Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-
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Overview
Description
Iron, chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)- is a complex compound. It is also known as 5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride . It has been used as an effective catalyst for the silylation of hydroxyl groups with hexamethyldisilazane at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. Azaferrocene reacts with chloro [5,10,15,20-tetrakis (pentafluorophenyl)porphyrinato]iron (III) to give a low-spin iron (II) porphyrin . The crystal and molecular structure of the product has been determined .Molecular Structure Analysis
The molecular structure of this compound is complex. The empirical formula is C44H28ClFeN4 . The SMILES string representation of the molecule is Cl [Fe]1n2c3ccc2c (-c4ccccc4)c5ccc (n5)c (-c6ccccc6)c7ccc (c (-c8ccccc8)c9ccc (n9)c3-c%10ccccc%10)n17 .Chemical Reactions Analysis
This compound reacts rapidly (<3 ms) with hydrogen peroxide to form a FeIII–H2O2 complex where log K = 2.39 . This subsequently undergoes rapid intramolecular conversion (k = 4.4 s−1) to an iron (IV) intermediate, which in turn reacts with hydrogen peroxide (k′ = 54.3 M−1 s−1) to reform the original FeIII–H2O2 complex .Physical and Chemical Properties Analysis
The compound has a molecular weight of 704.02 . It has a quality level of 100 and an assay of ≥94% (HPLC) . The maximum wavelength (λmax) is 418 nm .Scientific Research Applications
Syntheses and Spectroscopy
- Electrochemical Properties and Structural Studies : Iron derivatives of [5,10,15,20-tetrakis(heptafluoropropyl)porphinato] have been synthesized, revealing substantial distortions in the porphyrin macrocycle and providing insights into the electronic structure and aromaticity of these compounds (Moore, Fletcher, & Therien, 1999).
Catalysis and Chemical Reactions
- Oxygen Reduction Catalysis : The graphite electrode surface adsorbed by this compound shows strong electrocatalytic activity toward O2 reduction, which is significant for low-temperature proton exchange membrane fuel cells (Zhang et al., 2005).
- Hydrocarbon Oxidation : Iron(III) porphyrin compounds have been used to catalyze hydrocarbon oxidation, showing effectiveness in alkene epoxidation and alkane hydroxylation (Assis & Smith, 1998).
Material Science
- Sol–Gel Immobilization : This compound has been immobilized in a silica matrix, stabilizing it against oxidative degradation and enhancing its catalytic activity (Vidoto et al., 2002).
Biochemistry
- Reactivity with Nucleophiles : Iron(III) hydroxyisoporphyrin's reactivity with various nucleophiles has been studied, shedding light on its potential in biochemical transformations (Bhuyan, 2016).
Environmental Applications
- Corrosion Inhibition : Heterocyclic porphyrin compounds have been studied for their inhibitory effects in corrosive environments, demonstrating high inhibition efficiencies (Singh et al., 2017).
Analytical Chemistry
- Membrane Potentiometric Sensor : This compound has been used in the development of a PVC membrane electrode for Fe3+ ions, showing great potential in iron speciation in aqueous solutions (Fakhari, Alaghemand, & Shamsipur, 2001).
Mechanism of Action
Target of Action
Similar iron-porphyrin complexes are known to interact with various biological molecules, including proteins and dna, due to their ability to coordinate with different ligands .
Mode of Action
They can facilitate various types of reactions, including oxidation and reduction processes . The iron atom in the center of the porphyrin ring can switch between different oxidation states, allowing it to participate in electron transfer reactions .
Biochemical Pathways
Iron-porphyrin complexes are often involved in reactions that are part of larger biochemical pathways, such as the metabolism of drugs and other xenobiotics .
Pharmacokinetics
The pharmacokinetics of similar iron-porphyrin complexes would depend on various factors, including their size, charge, and hydrophobicity .
Result of Action
The catalytic activity of iron-porphyrin complexes can lead to various types of chemical transformations, potentially affecting the function of target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
CAS No. |
36965-71-6 |
---|---|
Molecular Formula |
C44H10Cl3F20FeN4 |
Molecular Weight |
1136.7 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin;trichloroiron |
InChI |
InChI=1S/C44H10F20N4.3ClH.Fe/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;;;;/h1-8,65,68H;3*1H;/q;;;;+3/p-3 |
InChI Key |
WLIWDDNBDRKELR-UHFFFAOYSA-K |
SMILES |
C1=CC2=CC3=NC(=C(C4=C(C(=C(N4C5=C(C(=C(C(=C5F)F)F)F)F)C=C6C=CC(=N6)C=C1N2)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F)C=C3.[Cl-].[Cl-].[Fe+2] |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.Cl[Fe](Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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